molecular formula C8H10N2O B13116108 1-(Pyrimidin-2-yl)cyclobutanol CAS No. 53342-28-2

1-(Pyrimidin-2-yl)cyclobutanol

Cat. No.: B13116108
CAS No.: 53342-28-2
M. Wt: 150.18 g/mol
InChI Key: CZXJEXFBVIXOKH-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)cyclobutanol is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3

Preparation Methods

The synthesis of 1-(Pyrimidin-2-yl)cyclobutanol typically involves the reaction of pyrimidine derivatives with cyclobutanol. One common method includes the use of 2,2,6,6-tetramethylpiperidine in tetrahydrofuran (THF) as a solvent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to enhance efficiency and consistency.

Chemical Reactions Analysis

1-(Pyrimidin-2-yl)cyclobutanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the pyrimidine ring can be substituted with various nucleophiles under appropriate conditions, leading to a wide range of derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to drive the reactions to completion.

Scientific Research Applications

1-(Pyrimidin-2-yl)cyclobutanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)cyclobutanol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to the modulation of cellular processes. For example, pyrimidine derivatives are known to inhibit the activity of enzymes involved in DNA synthesis, making them potential candidates for anticancer therapies .

Comparison with Similar Compounds

1-(Pyrimidin-2-yl)cyclobutanol can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its cyclobutanol moiety, which imparts distinct steric and electronic effects, influencing its reactivity and interactions with other molecules.

Properties

CAS No.

53342-28-2

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1-pyrimidin-2-ylcyclobutan-1-ol

InChI

InChI=1S/C8H10N2O/c11-8(3-1-4-8)7-9-5-2-6-10-7/h2,5-6,11H,1,3-4H2

InChI Key

CZXJEXFBVIXOKH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=NC=CC=N2)O

Origin of Product

United States

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